molecular formula C₁₂H₁₈ B1141316 Cyclododeca-1,5,9-triene CAS No. 706-31-0

Cyclododeca-1,5,9-triene

Cat. No. B1141316
CAS RN: 706-31-0
M. Wt: 162.27
InChI Key:
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Description

Cyclododeca-1,5,9-triene is a chemical compound with the molecular formula C12H18 . It is a type of chemical entity and a subclass of a chemical compound . The molecular weight of this compound is 162.27 .


Molecular Structure Analysis

The molecular structure of Cyclododeca-1,5,9-triene is represented by the formula C12H18 . The average mass of this compound is 162.271 Da and the monoisotopic mass is 162.140854 Da .


Chemical Reactions Analysis

Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents. It may also react exothermically with reducing agents to release hydrogen gas . In a study, it was found that Cyclododeca-1,5,9-triene isomers interact with Ru3(CO)12 to give four complexes .


Physical And Chemical Properties Analysis

Cyclododeca-1,5,9-triene is a colorless liquid . It has a melting point of 33-35 °C, a boiling point of 237-238 °C, and a density of 0.89 g/mL at 20 °C . It has a vapor pressure of 12Pa at 20℃ and a refractive index of 1.5082 .

Scientific Research Applications

  • Applications in Plastics and Synthetic Lubricants : Cyclododeca-1,5,9-triene (CDT) is used as an intermediate in the plastics industry and for the manufacture of synthetic lubricants, alongside various other industrial and laboratory reactions (Brown & Hunter, 1968).

  • Chemical Reactions and Complex Formation : CDT reacts with Ru3(CO)12 to form several complexes. These complexes have distinct spectroscopic properties and undergo reactions with phosphorus donor ligands. The structures of some of these complexes have been determined through X-ray methods (Bruce, Cairns, & Green, 1972).

  • Isomerization Studies : CDT undergoes isomerization reactions, which have been studied under various conditions, including catalysis by light and metals. These studies provide insights into the behavior of the compound under different reaction conditions (Attridge & Maddock, 1971).

  • Use in Synthesis of Other Chemicals : CDT is instrumental in the synthesis of other chemical compounds, such as hexabromocyclododecane, which is a flame retardant. This synthesis involves bromination of CDT, resulting in a mixture of diastereomers (Becher, 2005).

  • NMR Spectroscopy Characterization : The Z/E isomers of CDT have been characterized by 13C NMR spectroscopy, which provides detailed information about its molecular structure and properties (Radeglia, Poleschner, & Haufe, 1993).

  • Formation of Bicyclic Derivatives : CDT reacts to form bicyclic tetrahydrofuran and tetrahydropyran derivatives, demonstrating its versatility in organic synthesis (Haufe & Mühlstädt, 1984).

Safety And Hazards

Cyclododeca-1,5,9-triene is toxic by skin absorption and ingestion, and it can cause irritation to the skin and eyes . It has been classified with hazard statements H227, H331, and H411 .

Future Directions

Cyclododeca-1,5,9-triene is a precursor in the production of nylon-12 . It’s also used to make other chemicals . The future directions of this compound could involve exploring its potential applications in various industries, including the production of other complex chemical compounds.

properties

IUPAC Name

cyclododeca-1,5,9-triene
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InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2
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InChI Key

ZOLLIQAKMYWTBR-UHFFFAOYSA-N
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Canonical SMILES

C1CC=CCCC=CCCC=C1
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Molecular Formula

C12H18
Record name 1,5,9-CYCLODODECATRIENE
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DSSTOX Substance ID

DTXSID8027581
Record name 1,5,9-Cyclododecatriene
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Molecular Weight

162.27 g/mol
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Physical Description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline]
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Boiling Point

447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa
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Flash Point

160 °F (USCG, 1999), 71 °C, 88 °C closed cup
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Density

0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C
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Vapor Pressure

0.08 [mmHg]
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Product Name

Cyclododeca-1,5,9-triene

Color/Form

Colorless, Liquid

CAS RN

4904-61-4, 2765-29-9, 676-22-2, 706-31-0
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Melting Point

-0.4 °F (USCG, 1999), -17 °C
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Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four

Citations

For This Compound
347
Citations
H Nozaki, S Kato, R Noyori - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
The addition reactions of dibromo- and dichloro-carbenes to cis,trans,trans-cyclododeca-1,5,9-triene (I) followed a stereoselective scheme analogous to that of other reagents forming a …
Number of citations: 41 cdnsciencepub.com
LB Knudsen, GW Gabrielsen, J Verreault, R Barrett… - 2005 - brage.npolar.no
This project investigated the levels and temporal trends of brominated flame retardants (BFRs) and mercury in seabird eggs from Northern Norway and Svalbard. In this report, levels of …
Number of citations: 29 brage.npolar.no
VK Brown, CG Hunter - British Journal of Industrial Medicine, 1968 - ncbi.nlm.nih.gov
Results Skin Irritation Studies In the covered test in rabbits, the irritation caused by both materials was very severe. Epidermal sloughing was particularly apparent after the application of …
Number of citations: 7 www.ncbi.nlm.nih.gov
LI Zakharkin, VV Korneva, VV Kamzolkin… - Petroleum Chemistry …, 1963 - Elsevier
THE SIMPLE synthesis of cyclododeca-l, 5, 9-triene by the cyclotrimerization of butadiene with a yield of above 90% on complex organo-aluminium catalysts [1, 2] opens up interesting …
Number of citations: 3 www.sciencedirect.com
HH Mustafa, NA Chelebi - Journal of Pharmaceutical …, 2019 - search.proquest.com
In the present work, the ozonolysis process was applied on (1Z, 5E, 9E)-cycloocta-1, 5, 9-triene while the NMR spectrums confirmed that the resulted products are a mixture of these …
Number of citations: 0 search.proquest.com
R Radeglia, H Poleschner… - Magnetic resonance in …, 1993 - Wiley Online Library
The four ZE isomers of cyclododeca‐1,5,9‐triene were examined by 13 C NMR spectroscopy. The vicinal 1 H 1 H coupling constants of the olefinic protons were used to determine …
MI Bruce, MA Cairns, M Green - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Interaction of cyclododeca-1,5,9-triene (CDT) isomers with Ru3(CO)12 gives four complexes, characterised as HRu3(CO)9(C12H15), HRu3(CO)9(C12H17), HRu3(CO)7(C12Hn)2(n …
Number of citations: 13 pubs.rsc.org
HH Mustafa, NA Chelebi - pdfs.semanticscholar.org
Some unsaturated compounds with the required (Z, Z)-double bonds configuration are synthesized through controlled ozonolysis process of 1, 5, 9-cyclododecatriene by determining …
Number of citations: 0 pdfs.semanticscholar.org
G Becher - Chemosphere, 2005 - Elsevier
1,2,5,6,9,10-Hexabromocyclododecane, a widely used additive flame retardant, is produced by bromination of cis,trans,trans-cyclododeca-1,5,9-triene, resulting in a mixture of three …
Number of citations: 74 www.sciencedirect.com
CJ Attridge, SJ Maddock - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Org. 2999 Page 1 Org. 2999 Catalysed komerisation Reactions of Cyclododeca-l,5,9=triene By C. J. Attridge and Susan J. Maddock, Imperial Chemical Industries Ltd., Petrochemical and …
Number of citations: 7 pubs.rsc.org

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